Chlorination Pattern Differentiation: 2,4,5-Trichloro vs 2,5-Dichloro N-Phenyl Substitution
The target compound carries three chlorine atoms at the 2-, 4-, and 5-positions of the N-phenyl ring, whereas the closest Santa Cruz Biotechnology catalog analog, 3-Amino-N-(2,5-dichlorophenyl)benzamide (sc-312423), carries only two chlorine atoms at the 2- and 5-positions . The additional chlorine at the 4-position increases the molecular weight from approximately 281.14 g/mol (dichloro analog) to 315.58 g/mol , raises calculated logP, and alters the electron-withdrawing character of the N-aryl substituent. This differentiation is critical because the 4-chloro substituent participates in halogen bonding and steric interactions that are absent in the 2,5-dichloro analog, potentially modifying target protein binding pose and affinity [1].
| Evidence Dimension | N-Phenyl ring chlorine substitution pattern and molecular weight |
|---|---|
| Target Compound Data | 3 chlorine atoms (2,4,5-positions); MW 315.58 g/mol; formula C13H9Cl3N2O |
| Comparator Or Baseline | 3-Amino-N-(2,5-dichlorophenyl)benzamide (sc-312423): 2 chlorine atoms (2,5-positions); MW ~281.14 g/mol; formula C13H11Cl2N2O |
| Quantified Difference | Δ = +1 chlorine atom; ΔMW ≈ +34.44 g/mol; altered logP and electronic profile |
| Conditions | Structural comparison based on catalog data from Santa Cruz Biotechnology product listing ; molecular weights and formulas from ChemicalBook |
Why This Matters
The 4-chloro substituent introduces additional halogen-bond donor capacity and steric bulk that may differentiate target binding, solubility, and metabolic stability relative to the dichloro analog in any SAR study or biochemical assay.
- [1] BRENDA Enzyme Database. 4-amino-3,5-dichloro-N-(2,4,5-trichlorophenyl)benzamide demonstrating enzyme inhibition via the 2,4,5-trichlorophenyl motif. IC50 0.15 µM. Reference: Martinez-Julvez et al., Molecules 23, E19 (2018). View Source
